![molecular formula C19H12N2O4 B2987027 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 953212-01-6](/img/structure/B2987027.png)
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide
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Description
Synthesis Analysis
The compound can be synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction proceeds in CH₂Cl₂ solvent, and the product is obtained as a yellow solid after recrystallization .
Molecular Structure Analysis
The molecular formula of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide is C₁₆H₁₁NO₃ . Its molecular weight is approximately 265.26 g/mol . The compound’s structure consists of an anthracene core fused with an isoxazole ring, and it possesses an N,O-bidentate directing group .
Chemical Reactions Analysis
The compound’s importance lies in its potential suitability for metal-catalyzed C-H bond functionalization reactions . The N,O-bidentate directing group could facilitate the formation of cyclometallated complexes, allowing selective functionalization of specific C-H bonds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis
This compound is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound is fully characterized by various spectroscopic methods . The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
C-H Bond Functionalization
Functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . This compound, with its N, O-bidentate directing group, can be used in metal-catalyzed C-H bond functionalization reactions .
Antimicrobial Activity
Interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids was used to synthesize new amino-acid derivatives of 9,10-anthraquinone . Experimental testing of the antimicrobial actions of the compounds synthesized demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Antitumor Activity
The prediction identified the need for further study of the antitumor actions of the newly synthesized amino acid derivatives . This suggests that this compound could potentially be used in cancer research and treatment.
Antioxidant Activity
The prediction also identified the need for further study of the antioxidant actions of the newly synthesized amino acid derivatives . This suggests that this compound could potentially be used in the development of antioxidant drugs.
Green Science
Functionalization of C-H bonds could be an environmentally benign approach and thus a green science . This compound, with its potential for C-H bond functionalization, could contribute to the development of more sustainable and environmentally friendly chemical processes .
properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c1-10-8-16(25-21-10)19(24)20-11-6-7-14-15(9-11)18(23)13-5-3-2-4-12(13)17(14)22/h2-9H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCGDNMGHLFLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylisoxazole-5-carboxamide |
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